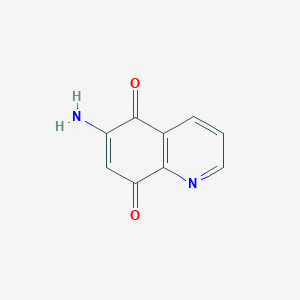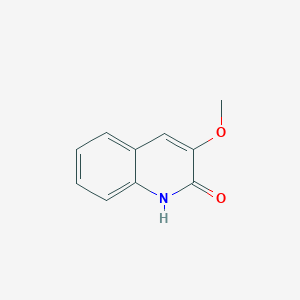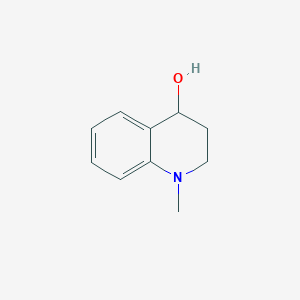
1,2,3,4-tetrahydro-1-methyl-4-Quinolinol
描述
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the first position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-quinolinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-methyl-4-quinolinone using palladium on carbon (Pd/C) as a catalyst. This method offers high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinolinone.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1-Methyl-4-quinolinone.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound acts as a reversible inhibitor of monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the brain . This activity underlies its potential antidepressant and neuroprotective effects .
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct biological activities.
2,4-Dihydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems sets it apart from other quinoline derivatives .
属性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNUKFLDADDHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


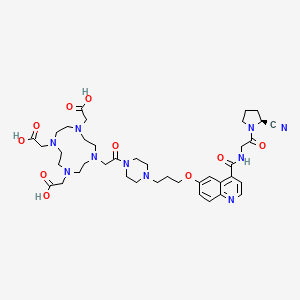
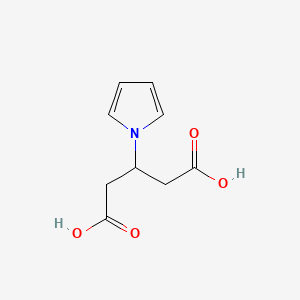
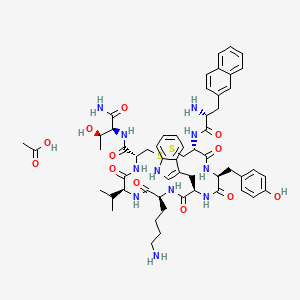
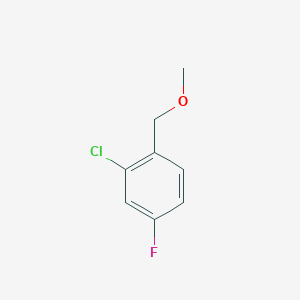
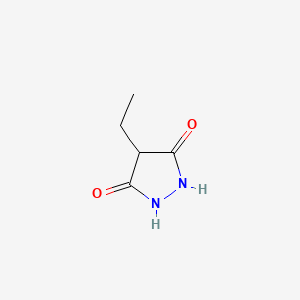
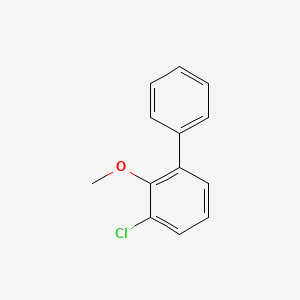
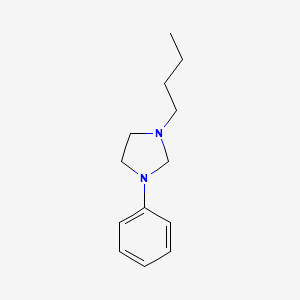
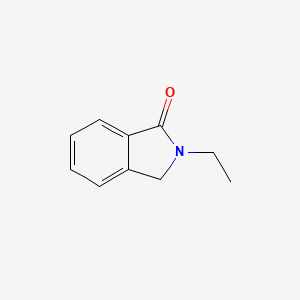
![Benzo[h]-1,6-naphthyridin-5(6H)-one](/img/structure/B3349813.png)
![Pyrimido[1,6-a]indole](/img/structure/B3349820.png)
![6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3349833.png)
![Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one](/img/structure/B3349834.png)
